molecular formula C13H20F3NO2 B7092246 1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-1-one

1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-1-one

Cat. No.: B7092246
M. Wt: 279.30 g/mol
InChI Key: HWLCMMSYAQYURC-UHFFFAOYSA-N
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Description

1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-1-one is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a fluorinated piperidine ring, and a difluoroethoxy moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and ketone precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Fluorination: The fluorine atoms can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Difluoroethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a difluoroethoxy nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amines, thioethers, ethers

Scientific Research Applications

1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.

    Biological Studies: The compound may be used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: It can serve as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-2-one
  • 1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-3-one

Uniqueness

1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both cyclopropyl and difluoroethoxy groups can influence its pharmacokinetic properties and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

1-(4-cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3NO2/c14-11(15)9-19-8-3-12(18)17-6-4-13(16,5-7-17)10-1-2-10/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLCMMSYAQYURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CCN(CC2)C(=O)CCOCC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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